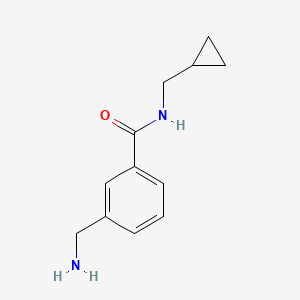

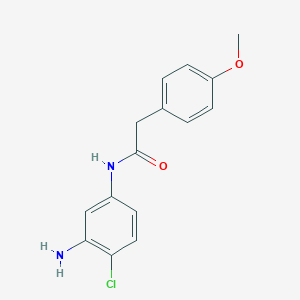

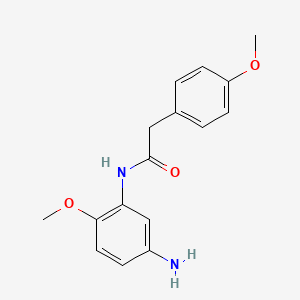

N-(3-Amino-4-chlorophenyl)-4-ethoxybenzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of “N-(3-Amino-4-chlorophenyl) acylamides” involves reacting 1-chloro-2,4-diaminobenzene with at least one acyl chloride in a solvent comprising at least one polar solvent, in the presence of at least one acid acceptor . The reaction is followed by a purification step which involves crystallizing from a non-polar solvent or conducting the reaction in a mixture of at least one polar and at least one non-polar solvent .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(3-Amino-4-chlorophenyl) acylamides” include the reaction of 1-chloro-2,4-diaminobenzene with at least one acyl chloride . The reaction takes place in a solvent comprising at least one polar solvent, in the presence of at least one acid acceptor .Aplicaciones Científicas De Investigación

Receptor Affinity and Selectivity Studies

- Dopamine Receptor Ligands : Studies on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective ligand for dopamine D(4) receptors, explore structural modifications to enhance receptor affinity and selectivity. These modifications aim to understand the binding interactions at the molecular level and could be applied to the design of compounds with potential therapeutic benefits for neuropsychiatric conditions (Perrone et al., 2000).

Pharmaceutical Cocrystal Formation

- Solubility and Dissolution Studies : Research on pharmaceutical cocrystals involving analgesic drugs highlights the use of structural modifications to improve physicochemical properties such as solubility and dissolution rate. This approach can lead to the development of more effective and bioavailable pharmaceuticals (Aitipamula et al., 2012).

Antimicrobial Activity

- Synthesis of Triazole Derivatives : The synthesis and evaluation of 1,2,4-triazole derivatives for their antimicrobial activities demonstrate the potential of N-(3-Amino-4-chlorophenyl)-4-ethoxybenzamide derivatives in creating new antimicrobial agents. These compounds exhibit good to moderate activity against various microorganisms, indicating their potential use in combating infectious diseases (Bektaş et al., 2007).

Antioxidant Activity

- Electrochemical Studies : Investigations into the electrochemical oxidation mechanisms of amino-substituted benzamide derivatives reveal their capacity to act as antioxidants by scavenging free radicals. Understanding these mechanisms is crucial for the design of effective antioxidant therapies (Jovanović et al., 2020).

Anticancer Activity

- Antiproliferative Agents : The synthesis and evaluation of compounds for their antiproliferative activity against cancer cell lines demonstrate the potential of this compound derivatives as promising anticancer agents. Such studies contribute to the discovery of novel therapeutic options for cancer treatment (Huang et al., 2020).

Propiedades

IUPAC Name |

N-(3-amino-4-chlorophenyl)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-2-20-12-6-3-10(4-7-12)15(19)18-11-5-8-13(16)14(17)9-11/h3-9H,2,17H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODROSXJGICEINC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methylpiperidin-1-YL)methyl]aniline](/img/structure/B3072202.png)

![1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane](/img/structure/B3072271.png)